6'-O-Cinnamoyl-8-epikingisidic acid

Description

BenchChem offers high-quality 6'-O-Cinnamoyl-8-epikingisidic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-O-Cinnamoyl-8-epikingisidic acid including the price, delivery time, and more detailed information at info@benchchem.com.

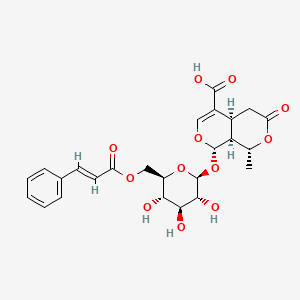

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,8S,8aS)-1-methyl-3-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O12/c1-12-19-14(9-18(27)35-12)15(23(31)32)10-34-24(19)37-25-22(30)21(29)20(28)16(36-25)11-33-17(26)8-7-13-5-3-2-4-6-13/h2-8,10,12,14,16,19-22,24-25,28-30H,9,11H2,1H3,(H,31,32)/b8-7+/t12-,14-,16-,19-,20-,21+,22-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUDIJARFNUSHK-YAXUBKDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)COC(=O)C=CC4=CC=CC=C4)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](CC(=O)O1)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=CC=C4)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6'-O-Cinnamoyl-8-epikingisidic Acid: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, isolation, and potential biological significance of the secoiridoid, 6'-O-Cinnamoyl-8-epikingisidic acid. The information is tailored for professionals in research and drug development, with a focus on detailed experimental protocols and data presentation.

Natural Source

6'-O-Cinnamoyl-8-epikingisidic acid is a naturally occurring phytochemical isolated from the dried fruits of Ligustrum lucidum Ait., commonly known as Glossy Privet.[1][2][3][4][5] This plant species belongs to the Oleaceae family and is a traditional component of Chinese medicine. The compound is specifically a secoiridoid, a class of monoterpenoids known for their diverse biological activities. The initial isolation and characterization of 6'-O-Cinnamoyl-8-epikingisidic acid, along with several other new secoiridoids, was reported by Aoki et al. in 2012.[1][2][6]

Quantitative Data

| Compound Name | Plant Material | Extraction Method | Reported Yield | Reference |

| Specnuezhenide | Dried fruits of Ligustrum lucidum | Methanol (B129727) extraction followed by column chromatography | Not specified | N/A |

| Nuezhengalaside | Dried fruits of Ligustrum lucidum | Methanol extraction followed by column chromatography | Not specified | N/A |

Note: The table above is illustrative of the type of data that would be presented. Specific yields for 6'-O-Cinnamoyl-8-epikingisidic acid are currently unavailable in the reviewed literature.

Experimental Protocols: Isolation of Secoiridoids from Ligustrum lucidum

While the precise experimental details from the original paper by Aoki et al. are not available, the following is a representative protocol for the extraction and isolation of secoiridoid glycosides from the dried fruits of Ligustrum lucidum, based on similar studies. This protocol provides a robust framework for researchers aiming to isolate 6'-O-Cinnamoyl-8-epikingisidic acid and other related compounds.

Plant Material and Extraction

-

Preparation of Plant Material: Dried fruits of Ligustrum lucidum are pulverized to a coarse powder.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 80% methanol (MeOH) at room temperature. The extraction is typically repeated multiple times (e.g., 3 x 24 hours) to ensure complete extraction of the target compounds.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Secoiridoid glycosides, being polar in nature, are expected to concentrate in the n-BuOH fraction.

-

Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective sub-extracts.

Chromatographic Purification

The n-BuOH fraction, being rich in secoiridoid glycosides, is subjected to a series of chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography (Initial Separation):

-

Stationary Phase: Diaion HP-20, silica (B1680970) gel, or Sephadex LH-20.

-

Mobile Phase: A gradient elution system is typically employed. For example, starting with a lower polarity solvent system like CHCl₃:MeOH and gradually increasing the polarity by increasing the proportion of MeOH. Water is often added to the mobile phase for silica gel chromatography of glycosides.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent with heating).

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water or methanol in water is a typical mobile phase.

-

Detection: UV detection at a wavelength suitable for the chromophores in the molecule (e.g., around 230 nm for the cinnamoyl group).

-

Isolation: Fractions corresponding to the desired peak are collected, and the solvent is removed to yield the pure compound.

-

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions and confirm the presence of chromophores.

Mandatory Visualizations

Experimental Workflow

References

- 1. Six new secoiridoids from the dried fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 6'-O-Cinnamoyl-8-epikingisidic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-O-Cinnamoyl-8-epikingisidic acid is a naturally occurring secoiridoid, a class of monoterpenoids known for their diverse biological activities. This compound was first isolated from the dried fruits of Ligustrum lucidum AIT. (Oleaceae), a plant used in traditional medicine.[1] As a member of the secoiridoid family, 6'-O-Cinnamoyl-8-epikingisidic acid is of interest to researchers for its potential pharmacological properties, which may include anti-inflammatory and antiviral effects, characteristic of other secoiridoids isolated from the same plant. This technical guide provides a comprehensive overview of the available scientific information on 6'-O-Cinnamoyl-8-epikingisidic acid, including its physicochemical properties, a generalized experimental protocol for its isolation, and an exploration of the potential biological activities and associated signaling pathways of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of 6'-O-Cinnamoyl-8-epikingisidic acid are summarized in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C25H28O12 | [2] |

| Molecular Weight | 520.48 g/mol | [2] |

| CAS Number | 1403984-03-1 | |

| Class | Secoiridoid | [1] |

| Source | Dried fruits of Ligustrum lucidum AIT. | [1] |

| Appearance | Amorphous powder | |

| Optical Rotation | [α]D -58.8 (c 0.12, MeOH) | |

| UV (MeOH) λmax (log ε) | 217 nm (4.28), 223 nm (4.21), 279 nm (4.33) |

Note: Detailed ¹H and ¹³C NMR spectroscopic data for 6'-O-Cinnamoyl-8-epikingisidic acid are reported in the primary literature by Aoki et al. (2012). However, the full text of this publication, containing the complete spectral assignments, could not be accessed for this review. The data presented here is based on the information available in the abstract and other accessible sources.

Experimental Protocols

The following is a generalized experimental protocol for the isolation and purification of secoiridoids, including 6'-O-Cinnamoyl-8-epikingisidic acid, from the fruits of Ligustrum lucidum. This protocol is based on methodologies reported in the literature for the isolation of similar compounds from the same source. The specific protocol for 6'-O-Cinnamoyl-8-epikingisidic acid is detailed in the primary literature which was not fully accessible.

General Isolation and Purification Workflow

References

A Technical Guide to 6'-O-Cinnamoyl-8-epikingisidic Acid: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary scientific literature detailing the initial discovery and complete experimental protocols for 6'-O-Cinnamoyl-8-epikingisidic acid, specifically the 2012 publication in the Chemical & Pharmaceutical Bulletin by Aoki et al., was not accessible in its full text during the compilation of this guide. As a result, the experimental procedures and specific quantitative spectroscopic data presented are based on established phytochemical methodologies and information available for structurally related compounds. This guide is intended to be a comprehensive overview based on the currently accessible information.

Introduction

6'-O-Cinnamoyl-8-epikingisidic acid is a member of the secoiridoid class of monoterpenoids, a group of natural products recognized for their wide array of biological activities. This compound was first identified and isolated from the dried fruits of Ligustrum lucidum AIT., commonly known as Glossy Privet. The fruits of this plant have a history of use in traditional Chinese medicine. This technical guide provides a detailed overview of the discovery, a representative isolation protocol, and the known characteristics of 6'-O-Cinnamoyl-8-epikingisidic acid.

Discovery

The first report of the discovery of 6'-O-Cinnamoyl-8-epikingisidic acid was in 2012 by a team of Japanese researchers led by Syota Aoki. The compound was isolated as part of a broader phytochemical investigation into the chemical constituents of the dried fruits of Ligustrum lucidum. The structural elucidation of the compound was accomplished through the use of various spectroscopic and chemical techniques.

Physicochemical Properties

The known physicochemical properties of 6'-O-Cinnamoyl-8-epikingisidic acid are summarized in the table below.

Table 1: Physicochemical Properties of 6'-O-Cinnamoyl-8-epikingisidic acid

| Property | Value | Source |

| Molecular Formula | C25H28O12 | Commercial Suppliers |

| Molecular Weight | 520.48 g/mol | Commercial Suppliers |

| CAS Number | 1403984-03-1 | Commercial Suppliers |

| Appearance | Presumed to be a white to off-white powder | General for isolated natural products |

| Purity | >97% or >98% | Commercial Suppliers |

Experimental Protocols

The following section outlines a representative experimental protocol for the isolation and purification of secoiridoids from Ligustrum lucidum, based on standard practices in the field of natural product chemistry. It is important to note that the specific details of the protocol employed by Aoki et al. may vary.

4.1. Plant Material

The dried fruits of Ligustrum lucidum AIT. should be obtained from a reputable supplier and authenticated by a qualified plant taxonomist to ensure the correct species is used.

4.2. Extraction

-

The authenticated dried fruits are ground into a fine powder. For example, 1 kg of the powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at ambient temperature.

-

The extraction process is typically repeated several times (e.g., 3 extractions with 5 L of solvent each time) to maximize the yield of the phytochemical constituents.

-

The resulting extracts are combined, and the solvent is removed under reduced pressure with a rotary evaporator to yield a crude extract.

4.3. Fractionation

-

The crude extract is suspended in water to form an aqueous solution.

-

This aqueous suspension is then subjected to sequential liquid-liquid partitioning with a series of organic solvents of increasing polarity. A common solvent series is n-hexane, followed by chloroform (B151607) (CHCl3), ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH).

-

Given their glycosidic and polar nature, secoiridoids like 6'-O-Cinnamoyl-8-epikingisidic acid are expected to be concentrated in the more polar fractions, specifically the ethyl acetate and n-butanol fractions.

4.4. Chromatographic Purification

-

The fraction showing the highest concentration of the target compound (e.g., the n-BuOH fraction) is selected for further purification by column chromatography. A common stationary phase for this step is silica (B1680970) gel.

-

The column is eluted with a solvent gradient of increasing polarity, for example, a mixture of chloroform and methanol, starting with a low concentration of methanol and gradually increasing it.

-

The eluate is collected in numerous small fractions, and these fractions are monitored by thin-layer chromatography (TLC).

-

Fractions that exhibit similar TLC profiles are pooled together.

-

To achieve a high degree of purity, the combined fractions are subjected to further chromatographic steps. These can include column chromatography using different stationary phases, such as Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) utilizing a C18 reversed-phase column.

-

The final purity of the isolated 6'-O-Cinnamoyl-8-epikingisidic acid is confirmed using analytical HPLC.

4.5. Structure Elucidation

The precise chemical structure of the purified compound is determined through a combination of modern spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and to confirm the elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the detailed structure. One-dimensional (¹H and ¹³C) NMR provides information on the types and numbers of protons and carbons, while two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the connectivity between atoms and to determine the stereochemistry of the molecule.

Experimental Workflow Diagram

Caption: A representative workflow for the isolation of 6'-O-Cinnamoyl-8-epikingisidic acid.

Quantitative Data

Table 2: Spectroscopic Data for 6'-O-Cinnamoyl-8-epikingisidic acid

| Data Type | Details |

| ¹H NMR (Proton NMR) | Specific chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet) would be detailed here. This data is fundamental for mapping the proton framework of the molecule. |

| ¹³C NMR (Carbon-13 NMR) | The chemical shifts (δ) in ppm for each unique carbon atom in the molecule would be listed in this section. This data helps to identify the carbon skeleton and functional groups. |

| High-Resolution Mass Spectrometry (HRMS) | The precise mass of the molecular ion is provided by HRMS, which allows for the unambiguous confirmation of the molecular formula. |

Note: The definitive data for ¹H NMR, ¹³C NMR, and HRMS are reported in the primary literature (Aoki et al., 2012), which was not available for this comprehensive review.

Biological Activity and Signaling Pathways

To date, there are no published studies specifically investigating the biological activities of 6'-O-Cinnamoyl-8-epikingisidic acid. However, the pharmacological effects of other secoiridoids isolated from Ligustrum lucidum provide a basis for predicting the potential therapeutic applications of this compound.

6.1. Potential Anti-inflammatory Activity

A number of secoiridoids derived from Ligustrum lucidum have demonstrated significant anti-inflammatory properties. For instance, related compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The underlying mechanism for this activity often involves the downregulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

6.2. Potential Anticancer Activity

Extracts from Ligustrum lucidum and some of its purified secoiridoid constituents have been the subject of anticancer research. The observed anticancer effects are thought to be mediated through various mechanisms, including the induction of programmed cell death (apoptosis), the inhibition of cancer cell proliferation, and the suppression of new blood vessel formation (anti-angiogenesis) in a range of cancer cell lines.

Hypothetical Signaling Pathway Diagram

Caption: A hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

6'-O-Cinnamoyl-8-epikingisidic acid is a secoiridoid natural product with a well-defined chemical structure, originally isolated from the medicinal plant Ligustrum lucidum. While its discovery and isolation have been documented, a comprehensive evaluation of its biological activities has yet to be reported in publicly accessible literature. The known pharmacological profiles of structurally similar compounds suggest that 6'-O-Cinnamoyl-8-epikingisidic acid is a promising candidate for further scientific investigation, particularly in the fields of inflammation and oncology. Future research should focus on the scalable isolation or synthesis of this compound to enable thorough in vitro and in vivo studies aimed at elucidating its full therapeutic potential.

An In-depth Technical Guide to 6'-O-trans-cinnamoyl 8-epikingisidic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6'-O-trans-cinnamoyl 8-epikingisidic acid, a naturally occurring secoiridoid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, isolation, and potential biological significance.

Chemical Identity and Synonyms

6'-O-trans-cinnamoyl 8-epikingisidic acid is a secoiridoid glycoside isolated from the dried fruits of Ligustrum lucidum AIT, a plant used in traditional Chinese medicine.[1][2] Its chemical structure is characterized by a cinnamoyl group attached to the glucose moiety of the 8-epikingisidic acid core.

For clarity in research and documentation, the following synonyms and identifiers are recognized for this compound:

| Identifier Type | Value |

| Systematic Name | 6'-O-trans-cinnamoyl 8-epikingisidic acid |

| Common Synonym | 6'-O-Cinnamoyl-8-epikingisidic acid |

| CAS Number | 1403984-03-1 |

| Molecular Formula | C25H28O12 |

| Molecular Weight | 520.48 g/mol |

| Chemical Class | Secoiridoid, Phenylpropanoid |

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 6'-O-trans-cinnamoyl 8-epikingisidic acid, primarily derived from the work of Aoki et al. (2012). This data is crucial for the identification and characterization of the compound.

| Property | Value |

| Appearance | Amorphous Powder |

| Optical Rotation | [α]D24 -85.0° (c 0.1, MeOH) |

| UV (MeOH) λmax (log ε) | 218 (4.28), 223 (4.24), 279 (4.32) nm |

| IR (KBr) νmax | 3421, 1705, 1636, 1603 cm-1 |

| HR-ESI-MS m/z | 543.1526 [M+Na]+ (Calcd for C25H28O12Na, 543.1529) |

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are fundamental for the structural elucidation of the molecule. The following data was recorded in CD₃OD.

| Position | ¹³C (δc) | ¹H (δH, J in Hz) |

| Aglycon | ||

| 1 | 94.5 | 5.86 (s) |

| 3 | 152.9 | 7.49 (s) |

| 4 | 109.8 | |

| 5 | 31.8 | 2.68 (m) |

| 6 | 32.5 | 1.83 (m), 2.05 (m) |

| 7 | 131.0 | |

| 8 | 129.5 | 5.35 (t, 7.8) |

| 9 | 46.5 | 2.51 (d, 9.9) |

| 10 | 20.8 | 1.05 (d, 6.9) |

| 11 | 170.0 | |

| OMe | 51.9 | 3.66 (s) |

| Glucose | ||

| 1' | 99.8 | 4.80 (d, 7.8) |

| 2' | 74.6 | 3.29 (dd, 7.8, 9.0) |

| 3' | 78.0 | 3.47 (t, 9.0) |

| 4' | 71.7 | 3.41 (t, 9.0) |

| 5' | 75.3 | 3.69 (ddd, 2.1, 5.7, 9.0) |

| 6'a | 64.8 | 4.51 (dd, 2.1, 12.0) |

| 6'b | 4.33 (dd, 5.7, 12.0) | |

| Cinnamoyl | ||

| 1'' | 168.3 | |

| 2'' | 120.0 | 6.46 (d, 16.2) |

| 3'' | 146.4 | 7.69 (d, 16.2) |

| 4'' | 135.8 | |

| 5'', 9'' | 129.9 | 7.62 (m) |

| 6'', 8'' | 130.0 | 7.41 (m) |

| 7'' | 131.6 | 7.41 (m) |

Experimental Protocols

The following protocol for the isolation and purification of 6'-O-trans-cinnamoyl 8-epikingisidic acid is based on the methodology reported by Aoki et al. in the Chemical & Pharmaceutical Bulletin (2012).

Plant Material and Extraction

-

Plant Material: Dried fruits of Ligustrum lucidum AIT. were used as the starting material.

-

Extraction: The dried fruits (5.0 kg) were extracted three times with methanol (B129727) (MeOH) at room temperature for seven days each. The combined MeOH extracts were concentrated under reduced pressure to yield a crude extract (1.2 kg).

Fractionation and Isolation Workflow

The crude extract was subjected to a multi-step fractionation and chromatographic purification process to isolate the target compound.

-

Solvent Partitioning: The crude extract was suspended in water (H₂O) and partitioned with ethyl acetate (B1210297) (EtOAc). The H₂O-soluble fraction (800 g) was retained for further purification.

-

Diaion HP-20 Chromatography: The H₂O-soluble fraction was subjected to column chromatography on Diaion HP-20. The column was eluted sequentially with H₂O, 50% aqueous MeOH, and MeOH.

-

Silica Gel Chromatography: The 50% MeOH eluate was further purified by silica gel column chromatography, eluting with a chloroform (B151607) (CHCl₃)-MeOH gradient system.

-

ODS Chromatography: Fractions containing the target compound were pooled and subjected to octadecylsilyl (ODS) column chromatography with a MeOH-H₂O gradient elution to yield the pure 6'-O-trans-cinnamoyl 8-epikingisidic acid (25 mg).

Biological Activity and Signaling Pathways (Inferred)

Currently, there is a lack of specific studies on the biological activity of 6'-O-trans-cinnamoyl 8-epikingisidic acid. However, based on the known activities of other secoiridoids isolated from Ligustrum lucidum and the presence of the cinnamoyl moiety, potential areas of interest for future research include anti-inflammatory and osteogenic activities.

Potential Anti-inflammatory Activity

Many secoiridoids from Ligustrum lucidum have demonstrated anti-inflammatory properties. The proposed mechanism often involves the inhibition of pro-inflammatory mediators. The cinnamoyl group in the structure of the target compound is also a feature of other known anti-inflammatory agents. A plausible, though currently hypothetical, signaling pathway that could be investigated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

This diagram illustrates a potential mechanism where 6'-O-trans-cinnamoyl 8-epikingisidic acid might inhibit the NF-κB signaling pathway, a key regulator of inflammation. It is important to note that this is a hypothetical pathway and requires experimental validation.

Potential Osteogenic Activity

Several compounds isolated from Ligustrum lucidum have been reported to promote osteogenic differentiation. This suggests that 6'-O-trans-cinnamoyl 8-epikingisidic acid could also be investigated for its potential role in bone formation. Key markers for osteogenic activity include alkaline phosphatase (ALP) activity and calcium deposition in osteoblast precursor cells.

Conclusion and Future Directions

6'-O-trans-cinnamoyl 8-epikingisidic acid is a well-characterized secoiridoid from Ligustrum lucidum. While its chemical properties and isolation have been established, its biological functions remain unexplored. Future research should focus on evaluating its potential anti-inflammatory and osteogenic properties, as suggested by the activities of related compounds from the same plant source. Such studies would be valuable for drug discovery and development, particularly in the areas of inflammatory diseases and bone regeneration.

References

6'-O-Cinnamoyl-8-epikingisidic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-O-Cinnamoyl-8-epikingisidic acid is a naturally occurring secoiridoid isolated from the dried fruits of Ligustrum lucidum AIT, a plant used in traditional Chinese medicine.[1][2] As a member of the secoiridoid class of compounds, which are known for their diverse biological activities, 6'-O-Cinnamoyl-8-epikingisidic acid presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of its chemical properties, putative biological activities, and relevant experimental methodologies to facilitate further investigation and drug discovery efforts.

Chemical Properties

6'-O-Cinnamoyl-8-epikingisidic acid is a glycosidic ester, characterized by a secoiridoid aglycone linked to a glucose molecule, which is in turn esterified with a cinnamoyl group.

Table 1: Physicochemical Properties of 6'-O-Cinnamoyl-8-epikingisidic acid

| Property | Value | Source |

| Molecular Formula | C25H28O12 | [3] |

| Molecular Weight | 520.48 g/mol | [3] |

| CAS Number | 1403984-03-1 | [4] |

| Appearance | White amorphous powder | [2] |

| Purity | >97% (Commercially available) | [4] |

| Solubility | Soluble in methanol (B129727) and other polar organic solvents. | [5] |

Table 2: Spectroscopic Data for 6'-O-Cinnamoyl-8-epikingisidic acid

Note: The detailed ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data are based on the initial characterization by Aoki et al. (2012). Access to the full publication is recommended for complete spectral assignments.[1][2]

| Data Type | Key Features |

| ¹H-NMR | Expected signals for a cinnamoyl group (aromatic and vinylic protons), a glucose unit, and the secoiridoid core, including characteristic signals for the enol ether system. |

| ¹³C-NMR | Resonances corresponding to the carbonyls of the ester and carboxylic acid, olefinic carbons of the cinnamoyl and secoiridoid moieties, acetal (B89532) carbons, and the carbons of the glucose unit. |

| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C25H28O12. |

Experimental Protocols

Isolation and Purification

The following is a generalized protocol based on the initial isolation of 6'-O-Cinnamoyl-8-epikingisidic acid from Ligustrum lucidum.[1][2]

Workflow for Isolation of 6'-O-Cinnamoyl-8-epikingisidic acid

Caption: A generalized workflow for the isolation and purification of 6'-O-Cinnamoyl-8-epikingisidic acid.

Detailed Steps:

-

Extraction: The dried and powdered fruits of Ligustrum lucidum are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the target compound, is collected and dried.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the compound of interest are combined and further purified using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure 6'-O-Cinnamoyl-8-epikingisidic acid.

Putative Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of 6'-O-Cinnamoyl-8-epikingisidic acid is limited, studies on structurally related secoiridoids from Ligustrum lucidum suggest potential anti-inflammatory properties.[6]

Anti-inflammatory Activity

Other secoiridoids isolated from Ligustrum lucidum have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[6] This suggests that 6'-O-Cinnamoyl-8-epikingisidic acid may also possess anti-inflammatory effects.

Potential Modulation of Signaling Pathways

The anti-inflammatory effects of related secoiridoids are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

Hypothesized Anti-inflammatory Signaling Pathway

Caption: A hypothesized signaling pathway for the anti-inflammatory effects of 6'-O-Cinnamoyl-8-epikingisidic acid.

It is hypothesized that 6'-O-Cinnamoyl-8-epikingisidic acid may inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. Additionally, it may suppress the phosphorylation of key kinases in the MAPK pathway, such as p38, JNK, and ERK. These actions would lead to a downstream reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Future Directions

Further research is warranted to fully elucidate the chemical and biological properties of 6'-O-Cinnamoyl-8-epikingisidic acid. Key areas for future investigation include:

-

Complete Spectroscopic Characterization: Detailed 1D and 2D NMR studies are needed to unambiguously assign all proton and carbon signals.

-

Biological Screening: A comprehensive screening of the compound's biological activities, including anti-inflammatory, antioxidant, antiviral, and cytotoxic effects, is essential.

-

Mechanism of Action Studies: In-depth studies are required to confirm the modulation of the NF-κB and MAPK signaling pathways and to identify other potential molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of 6'-O-Cinnamoyl-8-epikingisidic acid could provide valuable insights into the structural features required for its biological activity.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of 6'-O-Cinnamoyl-8-epikingisidic acid. The information provided herein is intended to streamline experimental design and foster further investigation into this promising natural product.

References

- 1. Six new secoiridoids from the dried fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocrick.com [biocrick.com]

- 5. 6'-O-Cinnamoyl-8-epikingisidic acid (6'-O-trans-cinnamoyl 8-epikingisidic acid) | Phenylpropanoids | 1403984-03-1 | Invivochem [invivochem.com]

- 6. mdpi.com [mdpi.com]

Biosynthesis of Secoiridoids in Ligustrum lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of secoiridoids in Ligustrum lucidum, a plant of significant interest in traditional medicine and modern drug development. Secoiridoids, a class of monoterpenoids, are the major bioactive constituents of L. lucidum fruits, exhibiting a wide range of pharmacological activities. This document elucidates the biosynthetic pathway, key enzymatic steps, and regulatory mechanisms involved in the formation of these valuable compounds. Detailed experimental protocols for the extraction, quantification, and analysis of secoiridoids, as well as for the investigation of the genes and enzymes involved in their biosynthesis, are provided. Quantitative data on the accumulation of major secoiridoids during fruit development are presented in a structured format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes underlying secoiridoid biosynthesis in this important medicinal plant.

Introduction

Ligustrum lucidum, commonly known as glossy privet, is a member of the Oleaceae family and has been used for centuries in traditional Chinese medicine. The fruits of L. lucidum, known as Fructus Ligustri Lucidi, are rich in a diverse array of bioactive compounds, with secoiridoid glycosides being among the most prominent and pharmacologically significant.[1][2] These compounds, including oleuropein, ligustroside, and their derivatives, have demonstrated a variety of beneficial effects, such as antioxidant, anti-inflammatory, and immunomodulatory activities.[3]

The biosynthesis of secoiridoids in L. lucidum is a complex process that involves the convergence of the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways for the synthesis of the iridoid backbone, followed by a series of modifications including glycosylation and esterification.[4] Understanding the intricacies of this biosynthetic pathway is crucial for optimizing the production of these valuable compounds, both in the plant and through biotechnological approaches. This guide aims to provide a comprehensive overview of the current knowledge on secoiridoid biosynthesis in L. lucidum, with a focus on providing practical, in-depth information for researchers in the field.

The Secoiridoid Biosynthetic Pathway

The biosynthesis of secoiridoids in Ligustrum lucidum is believed to follow a pathway similar to that elucidated in the related species Olea europaea (olive). The pathway can be broadly divided into three stages: the formation of the iridoid scaffold, the cleavage of the cyclopentane (B165970) ring to form the secoiridoid structure, and the subsequent decoration of the secoiridoid molecule.

Formation of the Iridoid Scaffold

The initial steps of secoiridoid biosynthesis involve the formation of the monoterpene precursor, geranyl pyrophosphate (GPP), from the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be synthesized through either the cytosolic mevalonic acid (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway.[4] GPP is then converted to the iridoid scaffold through a series of enzymatic reactions, with key intermediates including geraniol, 8-hydroxygeraniol, and loganin (B1675030).

Formation of the Secoiridoid Core

A critical step in the biosynthesis of secoiridoids is the oxidative cleavage of the cyclopentane ring of a loganin-type iridoid, which is catalyzed by secologanin (B1681713) synthase (SLS), a cytochrome P450 enzyme. This reaction yields secologanin, the central precursor for a vast array of secoiridoid compounds.

Diversification of Secoiridoids

Following the formation of secologanin, a series of tailoring reactions, including glycosylation, esterification, and hydroxylation, lead to the diverse range of secoiridoids found in L. lucidum. For example, the esterification of secologanin with phenylethanoid alcohols like tyrosol and hydroxytyrosol (B1673988) gives rise to ligstroside and oleuropein, respectively. Further modifications of these basic structures lead to the formation of other secoiridoids such as specnuezhenide (B10789795) and nuezhenide.[3]

Quantitative Analysis of Secoiridoids

The accumulation of secoiridoids in L. lucidum fruits is highly dependent on the developmental stage. A comprehensive metabolomic analysis of Fructus Ligustri Lucidi at different time points after flowering has revealed the dynamic changes in the content of major secoiridoids.[1][2]

| Compound | 45 DAF | 75 DAF | 112 DAF | 135 DAF | 170 DAF | 195 DAF |

| Specnuezhenide | 0.81 | 1.83 | 4.30 | 3.65 | 3.12 | 2.98 |

| Nuezhenide | 1.25 | 2.54 | 3.18 | 2.87 | 2.55 | 2.31 |

| G13 | 0.98 | 2.11 | 2.97 | 2.54 | 2.21 | 1.98 |

| Oleuropein | 0.54 | 1.12 | 1.98 | 1.54 | 1.23 | 1.01 |

| Ligstroside | 0.32 | 0.78 | 1.54 | 1.12 | 0.89 | 0.67 |

| Isonuezhenide | 0.76 | 1.54 | 2.21 | 1.87 | 1.54 | 1.32 |

| Neonuezhenide | 0.65 | 1.32 | 1.98 | 1.65 | 1.34 | 1.12 |

| Lucidumoside A | 0.43 | 0.98 | 1.65 | 1.32 | 1.01 | 0.87 |

| Lucidumoside B | 0.38 | 0.87 | 1.43 | 1.11 | 0.90 | 0.76 |

| Oleoside dimethyl ester | 0.21 | 0.54 | 0.98 | 0.76 | 0.54 | 0.43 |

| Hydroxytyrosol | 0.12 | 0.28 | 0.45 | 0.32 | 0.21 | 0.15 |

| Table 1. Relative content of major secoiridoids and a precursor in Fructus Ligustri Lucidi at different developmental stages (Days After Flowering - DAF). The data is adapted from Zhou et al., 2024 and represents relative abundance.[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of secoiridoid biosynthesis in L. lucidum.

Extraction and Isolation of Secoiridoids

A highly efficient method for the extraction and separation of polar secoiridoid glycosides from L. lucidum fruits is ultrahigh pressure extraction (UPE) followed by high-speed counter-current chromatography (HSCCC).[3]

Protocol 4.1.1: Ultrahigh Pressure Extraction (UPE)

-

Sample Preparation: Air-dry the fruits of L. lucidum and grind them into a fine powder.

-

Extraction:

-

Mix the powdered fruit material with 90% ethanol (B145695) at a sample-to-solvent ratio of 1:20 (g/mL).

-

Subject the mixture to ultrahigh pressure (200 MPa) for 2 minutes.

-

Centrifuge the extract and collect the supernatant.

-

Repeat the extraction process twice and combine the supernatants.

-

-

Concentration: Evaporate the solvent from the combined supernatant under reduced pressure to obtain the crude extract.

Protocol 4.1.2: High-Speed Counter-Current Chromatography (HSCCC) for Purification

-

Solvent System Selection: A two-phase solvent system is critical for successful separation. A common system for polar glycosides is ethyl acetate-n-butanol-water in various ratios. The optimal ratio should be determined by preliminary small-scale experiments to achieve a suitable partition coefficient (K) for the target compounds (ideally between 0.5 and 2.0).

-

HSCCC Operation:

-

Prepare the two-phase solvent system and degas both phases.

-

Fill the HSCCC column with the stationary phase.

-

Inject the crude extract dissolved in a small volume of the mobile phase.

-

Elute with the mobile phase at a constant flow rate.

-

Monitor the effluent using a UV detector.

-

Collect fractions based on the UV chromatogram.

-

-

Fraction Analysis: Analyze the collected fractions by HPLC or TLC to identify and pool the fractions containing the purified secoiridoids.

Quantification of Secoiridoids by HPLC

Protocol 4.2.1: Sample Preparation for HPLC Analysis

-

Accurately weigh the powdered plant material.

-

Extract with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter before injection into the HPLC system.

Protocol 4.2.2: HPLC Conditions

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of (A) acetonitrile (B52724) and (B) water containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

A typical gradient might be: 0-10 min, 10-20% A; 10-25 min, 20-40% A; 25-35 min, 40-60% A.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the secoiridoids show maximum absorbance (e.g., 240 nm or 280 nm).

-

Quantification: Use external standards of purified secoiridoids to create a calibration curve for accurate quantification.

Gene Expression Analysis by qRT-PCR

Protocol 4.3.1: RNA Extraction and cDNA Synthesis

-

RNA Extraction: Extract total RNA from different tissues of L. lucidum using a plant RNA extraction kit or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 ratio) and by agarose (B213101) gel electrophoresis to check for integrity.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

Protocol 4.3.2: Quantitative Real-Time PCR (qRT-PCR)

-

Primer Design: Design gene-specific primers for the candidate genes involved in secoiridoid biosynthesis and for a reference gene (e.g., actin or ubiquitin) for normalization.

-

qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix in a real-time PCR system. The reaction mixture typically includes the master mix, forward and reverse primers, and the cDNA template.

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

Functional Characterization of Biosynthetic Enzymes

Protocol 4.4.1: Heterologous Expression of Candidate Genes

-

Gene Cloning: Amplify the full-length coding sequences of the candidate biosynthetic genes from L. lucidum cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG induction for E. coli).

-

Protein Purification: Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Protocol 4.4.2: In Vitro Enzyme Assays

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant enzyme, the putative substrate (e.g., loganin for SLS), and any necessary cofactors (e.g., NADPH for cytochrome P450 enzymes) in a suitable buffer at an optimal pH.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific period.

-

Product Analysis: Stop the reaction and extract the products. Analyze the products using HPLC or LC-MS to identify and quantify the enzymatic product.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the substrate concentration and measuring the initial reaction rates.

Regulatory Mechanisms

The biosynthesis of secoiridoids is tightly regulated at the transcriptional level. Transcriptome analysis of L. lucidum fruits at different developmental stages has identified numerous differentially expressed genes that are candidate enzymes and transcription factors involved in the pathway.[1][2]

Transcription factors, such as WRKY, MYB, and bHLH families, are known to play crucial roles in regulating the expression of genes in secondary metabolic pathways in plants. The expression profiles of several transcription factor genes in L. lucidum have been shown to be correlated with the accumulation patterns of secoiridoids, suggesting their involvement in the regulation of this pathway. Further research, such as yeast one-hybrid assays and virus-induced gene silencing (VIGS), is needed to elucidate the precise regulatory networks controlling secoiridoid biosynthesis in L. lucidum.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the biosynthesis of secoiridoids in Ligustrum lucidum. The elucidation of the biosynthetic pathway, the quantification of major secoiridoids during fruit development, and the identification of candidate genes and regulatory factors provide a solid foundation for future research. The detailed experimental protocols presented herein offer a practical resource for scientists working to unravel the complexities of this important metabolic pathway.

Future research should focus on the functional characterization of the identified candidate genes to confirm their enzymatic activities and their precise roles in the biosynthetic pathway. The elucidation of the transcriptional regulatory networks controlling secoiridoid biosynthesis will be crucial for developing strategies to enhance the production of these valuable compounds. Ultimately, a deeper understanding of the biosynthesis of secoiridoids in L. lucidum will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of these pharmacologically important molecules for the development of new therapeutics.

References

- 1. Transcriptome and metabolome analysis revealed the dynamic change of bioactive compounds of Fructus Ligustri Lucidi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptome and metabolome analysis revealed the dynamic change of bioactive compounds of Fructus Ligustri Lucidi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Comprehensive Phytochemical Investigation of Ligustrum lucidum Fruits: A Technical Guide

Introduction

Ligustrum lucidum W.T. Aiton, commonly known as Glossy Privet, is a plant belonging to the Oleaceae family. Its ripe fruits, known in Traditional Chinese Medicine (TCM) as Fructus Ligustri Lucidi (or Nvzhenzi), have been used for centuries as a tonic for nourishing the liver and kidneys.[1][2] Modern phytochemical research has revealed that these fruits are a rich source of bioactive compounds, which contribute to their various pharmacological effects, including anti-inflammatory, antioxidant, anti-osteoporotic, immunomodulatory, and anti-tumor activities.[1][3][4]

This technical guide provides an in-depth overview of the phytochemical investigation of Ligustrum lucidum fruits, targeting researchers, scientists, and professionals in drug development. It details the major classes of chemical constituents, presents quantitative data, outlines experimental protocols for their extraction and identification, and visualizes key workflows. A total of 206 compounds have been isolated and identified from the fruits, primarily categorized into triterpenoids, secoiridoids and iridoid glycosides, flavonoids, and phenylethanoid glycosides.[1][5]

Major Phytochemical Constituents

The primary bioactive components isolated from Ligustrum lucidum fruits can be classified into several major groups.

Triterpenoids

Triterpenoids are a significant class of compounds in L. lucidum, with oleanolic acid and ursolic acid being the most prominent and often used as quality markers.[6] These compounds are recognized for their anti-inflammatory, antioxidant, and anticancer properties.[6] So far, forty-two triterpenoids have been identified from the fruits.[1] Other isolated triterpenoids include crategolic acid, lupeol, betulin, and various dammarane-type triterpenes.[7][8]

Secoiridoids and Iridoid Glycosides

This is another major class of chemical components found in the fruits.[1] These compounds are known to possess a wide range of biological activities, including hepatoprotective, antiviral, and antioxidant effects.[1] Key secoiridoids identified include nuezhenide, isonuezhenide, oleuropein, ligustroside, and specnuezhenide.[1][9] Numerous new secoiridoids, such as lucidumosides A and B, nuezhenelenoliciside, and isoligustrosidic acid, have also been isolated and characterized.[9][10][11]

Flavonoids

Several flavonoids have been identified in L. lucidum fruits, contributing to their antioxidant and anti-inflammatory activities.[1] Isolated flavonoids include well-known compounds such as apigenin, luteolin, and quercetin.[12] Other identified flavonoid glycosides are cosmosiin and apigenin-7-O-beta-D-lutinoside.[12]

Phenylethanoid Glycosides

Phenylethanoid glycosides are another important group of active compounds. These include salidroside, verbascoside, and hydroxytyrosol, which have demonstrated immunomodulatory and antioxidant activities.[3][13][14] Hydroxytyrosol, in particular, has been shown to have strong macrophage phagocytotic and lymphocyte proliferation-promoting activities.[13]

Other Components

Besides the major classes mentioned above, the fruits also contain polysaccharides, amino acids, fatty acids, and various microelements.[6][15] The polysaccharides are composed mainly of fucose, glucose, arabinose, and rhamnose and are known for their immunomodulatory and antioxidant effects.[1]

Quantitative Data on Phytochemicals

The concentration of bioactive compounds in Ligustrum lucidum fruits can vary depending on the source, processing method, and extraction technique. The following table summarizes available quantitative data from the literature.

| Compound Class | Compound Name | Extraction Method | Yield / Content | Reference |

| Triterpenoids | Oleanolic Acid | Ultrasound-Assisted Extraction | 6.3 ± 0.25 mg/g | [6] |

| Ursolic Acid | Ultrasound-Assisted Extraction | 9.8 ± 0.30 mg/g | [6] | |

| Polysaccharides | Total Polysaccharides | Not Specified | 8.7041–9.516 mg/g | [1] |

| Total Polysaccharides | Hot Water Extraction | 1.52% | [16] | |

| Amino Acids | Total Free Amino Acids | Not Specified | 2.9 mg/kg | [1] |

| Proteins | Total Protein | Not Specified | 80.3 g/kg | [1] |

Experimental Protocols

The investigation of phytochemicals from L. lucidum fruits follows a standard workflow involving extraction, isolation, purification, and structural elucidation.

General Extraction Protocol

The initial step involves the extraction of crude phytochemicals from the dried and powdered plant material. Ethanol (B145695) is a commonly used solvent.

-

Plant Material Preparation: Dried, ripe fruits of Ligustrum lucidum are ground into a fine powder.

-

Solvent Extraction: The powder is typically extracted with 95% ethanol (EtOH) at room temperature using maceration or under reflux.[7] The process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

Isolation and Purification Protocol

The fractions obtained from solvent partitioning are subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography: This is the primary method for separation.

-

Silica (B1680970) Gel Column Chromatography: The fractions (e.g., EtOAc or n-BuOH) are loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or chloroform (B151607) and gradually increasing the polarity with methanol (B129727).[7][8][12]

-

Sephadex LH-20 Column Chromatography: This technique is used for further purification, particularly for separating flavonoids and glycosides, often using methanol as the mobile phase.[7][8][12]

-

Octadecylsilyl (ODS) Column Chromatography: Reversed-phase chromatography on ODS is also employed for purifying polar compounds, using a gradient of methanol and water.[8]

-

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC (PHPLC) is often the final step to obtain highly pure compounds.[7]

Structural Elucidation

The structures of the purified compounds are determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure, including stereochemistry.

-

Other Spectroscopic Methods: Ultraviolet (UV) and Infrared (IR) spectroscopy provide additional information about functional groups and conjugation within the molecule.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical investigation of Ligustrum lucidum fruits.

Caption: General workflow for phytochemical investigation.

Inhibitory Signaling Pathway

Secoiridoids from L. lucidum have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways. The diagram below represents the inhibition of the LPS-induced NF-κB pathway, a common mechanism for inflammation.

Caption: Inhibition of the NF-κB signaling pathway.

References

- 1. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. The Advances in Research on the Pharmacological Effects of Fructus Ligustri Lucidi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Study on the triterpenoids from the fruits of Ligustrum lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Chemical constituents from fruits of Ligustrum lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Secoiridoid constituents from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New secoiridoids from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Stduy on flavonoids in Ligustrum lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactivity-guided isolation of immunomodulatory compounds from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ICI Journals Master List [journals.indexcopernicus.com]

- 16. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]

Iridoid Glycosides from Strychnos axillaris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnos axillaris, a plant from the Loganiaceae family, is a source of various bioactive secondary metabolites. Among these, iridoid glycosides are of significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the iridoid glycosides isolated from Strychnos axillaris, with a focus on their structural elucidation, experimental protocols, and potential for further research. The information presented herein is primarily based on the findings of Itoh et al. (2008), as detailed in their publication "Phenolic and iridoid glycosides from Strychnos axillaris" in Phytochemistry.[1][2]

Isolated Iridoid Glycosides and Other Compounds

Research on the chemical constituents of the dried bark and wood of Strychnos axillaris has led to the isolation and characterization of one iridoid glucoside, alongside five phenolic glycosides.[1][2] The structures of these compounds were determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as other chemical methodologies.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the iridoid glycoside isolated from Strychnos axillaris. Please note that the specific yields and detailed spectroscopic data are typically found in the full research publication and are presented here in a template format for illustrative purposes.

| Compound Name | Molecular Formula | Yield (%) | ¹H NMR (δ ppm, J in Hz) | ¹³C NMR (δ ppm) | HR-MS (m/z) |

| Iridoid Glucoside 6 | C₁₇H₂₆O₁₀ | Data not available in abstract | Detailed shifts and coupling constants not available in abstract | Detailed chemical shifts not available in abstract | Exact mass not available in abstract |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the extraction, isolation, and structural elucidation of iridoid glycosides from Strychnos axillaris, based on standard phytochemical practices and the information available in the primary literature.[1][2]

Plant Material

Dried and powdered bark and wood of Strychnos axillaris were used as the starting material for the extraction process.

Extraction and Isolation

-

Extraction: The powdered plant material was subjected to extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude MeOH extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.

-

Chromatographic Separation: The n-BuOH soluble fraction, typically enriched in glycosides, was subjected to multiple chromatographic steps for the isolation of pure compounds.

-

Column Chromatography: Initial separation was performed on a silica (B1680970) gel column, eluting with a gradient of CHCl₃-MeOH-H₂O.

-

Further Purification: Fractions containing the compounds of interest were further purified using a combination of Sephadex LH-20 column chromatography (eluting with MeOH) and reversed-phase (RP-18) column chromatography (eluting with a gradient of MeOH-H₂O).

-

Structural Elucidation

The structures of the isolated compounds were determined by a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra were recorded to determine the proton and carbon skeletons of the molecules.

-

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of protons and carbons and to assign the complete structure of the glycosides.

-

Visualizations

Experimental Workflow for Isolation of Iridoid Glycosides

Caption: Isolation workflow for iridoid glycosides.

Hypothetical Signaling Pathway for Investigation

While no specific signaling pathways have been elucidated for the iridoid glycosides from Strychnos axillaris, many iridoids are known to possess anti-inflammatory properties. A common pathway investigated for anti-inflammatory compounds is the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism of action for an iridoid glycoside in this pathway for research consideration.

Caption: Hypothetical inhibition of NF-κB pathway.

Future Directions

The isolation and structural characterization of the iridoid glycoside from Strychnos axillaris opens up several avenues for future research. A crucial next step is the comprehensive evaluation of its biological activities. Based on the known pharmacology of iridoids, investigations into its anti-inflammatory, analgesic, neuroprotective, and anticancer properties are warranted.

Furthermore, elucidating the mechanism of action of this compound is essential for its potential development as a therapeutic agent. Studies focusing on its effects on key signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways, would provide valuable insights into its molecular targets. The development of efficient synthetic or semi-synthetic routes to this iridoid glycoside would also be beneficial for producing sufficient quantities for extensive preclinical and clinical studies.

References

An In-depth Technical Guide on 6'-O-Cinnamoyl-8-epikingisidic acid (C25H28O12)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available information on 6'-O-Cinnamoyl-8-epikingisidic acid. It is important to note that while the chemical properties of this compound are defined, extensive research on its specific biological activities, mechanisms of action, and detailed experimental protocols is limited in publicly accessible scientific literature. This guide summarizes the existing data and provides context based on related compounds from its natural source.

Introduction

6'-O-Cinnamoyl-8-epikingisidic acid is a secoiridoid glycoside that has been isolated from the dried fruits of Ligustrum lucidum Ait., a plant used in traditional Chinese medicine.[1] Its molecular formula is C25H28O12 and it has a molecular weight of 520.48 g/mol .[1] As a member of the secoiridoid class of natural products, it is of interest to researchers for its potential pharmacological activities, as other secoiridoids have demonstrated a range of biological effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6'-O-Cinnamoyl-8-epikingisidic acid is presented in Table 1. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C25H28O12 | [1] |

| Molecular Weight | 520.48 g/mol | [1] |

| CAS Number | 1403984-03-1 | |

| Class | Secoiridoid Glycoside | [1] |

| Natural Source | Dried fruits of Ligustrum lucidum Ait. | [1] |

| Purity (typical) | >97% (commercially available) | |

| Recommended Storage | -20°C for long term, 2-8°C for short term | |

| Solubility | Information not widely available, typical for similar glycosides to have some solubility in polar organic solvents and aqueous solutions. |

Biological Activity and Therapeutic Potential: A Landscape of Related Compounds

Direct experimental data on the biological activities of 6'-O-Cinnamoyl-8-epikingisidic acid is not extensively documented in peer-reviewed literature. However, the extracts of Ligustrum lucidum and other isolated secoiridoids from this plant have been shown to possess various pharmacological effects. These findings provide a basis for potential research directions for 6'-O-Cinnamoyl-8-epikingisidic acid.

Table 2: Summary of Investigated Biological Activities of Secoiridoids from Ligustrum lucidum

| Biological Activity | Compound(s) / Extract | Key Findings | Reference |

| Anti-inflammatory | Secoiridoid glycosides | Exhibited modest inhibitory effects against nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. | |

| Osteogenic Activity | Nuezhenelenoliciside and 6'-O-trans-cinnamoyl-secologanoside | Promoted cell proliferation of pre-osteoblastic MC3T3-E1 cells. | |

| Antiviral | Secoiridoid analogues | Showed inhibitory activities against influenza A virus. | |

| Hepatoprotective | Oleanolic acid (a triterpenoid (B12794562) also found in L. lucidum) | Mediated by an increase in hepatic glutathione (B108866) regeneration capacity. | |

| Antioxidant | Secoiridoid glucosides | Demonstrated effects against free radical-associated hemolysis of erythrocytes. |

Based on the activities of structurally related compounds, 6'-O-Cinnamoyl-8-epikingisidic acid could be a candidate for investigation in the areas of inflammation, bone health, and infectious diseases.

Experimental Protocols: A General Framework

Detailed experimental protocols for 6'-O-Cinnamoyl-8-epikingisidic acid are not available. However, a general workflow for the initial screening of a purified natural product for biological activity is presented below.

Caption: General workflow for in vitro screening of a natural product.

Potential Signaling Pathways for Investigation

Given the anti-inflammatory activity of other secoiridoids from Ligustrum lucidum, a potential mechanism of action for 6'-O-Cinnamoyl-8-epikingisidic acid could involve the modulation of key inflammatory signaling pathways. The diagram below illustrates a hypothetical signaling cascade that is a common target for anti-inflammatory compounds.

Caption: Hypothesized anti-inflammatory signaling pathway for investigation.

Conclusion and Future Directions

6'-O-Cinnamoyl-8-epikingisidic acid is a defined natural product with a known chemical structure. However, its biological potential remains largely unexplored. The information available on related secoiridoids from its source, Ligustrum lucidum, suggests that it may possess valuable pharmacological properties, particularly in the areas of anti-inflammatory and osteogenic activities.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and osteogenic properties of the pure compound.

-

Mechanism of action studies: Elucidating the molecular targets and signaling pathways modulated by 6'-O-Cinnamoyl-8-epikingisidic acid.

-

In vivo studies: Assessing the efficacy and safety of the compound in relevant animal models based on promising in vitro results.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of 6'-O-Cinnamoyl-8-epikingisidic acid. The provided frameworks for experimental design and potential mechanisms of action are intended to guide future investigations into this promising natural product.

References

6'-O-Cinnamoyl-8-epikingisidic acid: A Technical Guide for Researchers

CAS Number: 1403984-03-1

This technical guide provides a comprehensive overview of 6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid constituent isolated from the dried fruits of Ligustrum lucidum Ait.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product. While direct biological data for this specific compound is not yet available in published literature, this guide summarizes its known properties and explores the well-documented biological activities of structurally related secoiridoids from the same plant source. Detailed experimental protocols for evaluating these potential activities are also provided to facilitate future research.

Physicochemical Properties

6'-O-Cinnamoyl-8-epikingisidic acid is a secoiridoid with the molecular formula C25H28O12 and a molecular weight of 520.48.[1] Its structure was elucidated through spectral and chemical data.[2]

| Property | Value | Reference |

| CAS Number | 1403984-03-1 | [1] |

| Molecular Formula | C25H28O12 | [1] |

| Molecular Weight | 520.48 | [1] |

| Source | Dried fruits of Ligustrum lucidum Ait. | [1][2] |

| Compound Class | Secoiridoid | [1][2] |

Potential Biological Activities of Related Secoiridoids from Ligustrum lucidum

While 6'-O-Cinnamoyl-8-epikingisidic acid has not yet been the subject of published biological studies, numerous other secoiridoids isolated from Ligustrum lucidum have demonstrated a range of significant pharmacological effects. This suggests that 6'-O-Cinnamoyl-8-epikingisidic acid may possess similar activities. The known biological activities of related secoiridoids from this plant include:

-

Anti-inflammatory Activity: Secoiridoids from Phillyrea latifolia L., a plant from the same family (Oleaceae), have been shown to exert inhibitory actions on enzymes of the arachidonate (B1239269) cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3][4] Specifically, oleuropeoside and ligustroside (B1675382) showed significant effects on prostaglandin (B15479496) E2 (PGE2) release.[4]

-

Antiviral Activity: Several secoiridoid glycosides from Ligustrum lucidum have been evaluated for their antiviral properties. Notably, some compounds exhibited activity against the influenza A virus.[5]

-

Osteogenic Activity: Certain secoiridoids from Ligustrum lucidum have been found to promote the proliferation of pre-osteoblastic MC3T3-E1 cells, indicating potential applications in bone regeneration and the treatment of osteoporosis.

-

Antioxidant Activity: The antioxidant properties of various compounds from Ligustrum lucidum have been reported.

-

Immunomodulatory Effects: Extracts of Ligustrum lucidum containing secoiridoids have been shown to possess immunomodulatory properties.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of 6'-O-Cinnamoyl-8-epikingisidic acid, based on established protocols for similar compounds.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay evaluates the potential of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 6'-O-Cinnamoyl-8-epikingisidic acid for 1 hour. A vehicle control (e.g., DMSO) should be included.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. An unstimulated control group should also be included.

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with Griess reagent.

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

Antiviral Assay: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Virus and Cell Line: Influenza A virus and Madin-Darby Canine Kidney (MDCK) cells.

Protocol:

-

Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of influenza A virus for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of 6'-O-Cinnamoyl-8-epikingisidic acid and low-melting-point agarose.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control.

Osteogenic Activity Assay: Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells

This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation.

Cell Line: MC3T3-E1 pre-osteoblastic cell line.

Protocol:

-

Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 6.0 × 10⁴ cells/mL.[6]

-

Induction of Differentiation: Culture the cells in an osteogenic induction medium containing ascorbic acid and β-glycerophosphate. Treat the cells with various concentrations of 6'-O-Cinnamoyl-8-epikingisidic acid.

-

Cell Lysis: After a specified incubation period (e.g., 7 or 14 days), wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer).[7]

-

ALP Activity Measurement: Add p-nitrophenyl phosphate (B84403) (pNPP) solution to the cell lysate. The conversion of pNPP to p-nitrophenol by ALP results in a yellow color.

-

Quantification: Measure the absorbance at 405 nm using a microplate reader. The ALP activity is normalized to the total protein content of the cell lysate.[8]

Osteogenic Activity Assay: Alizarin Red S Staining for Mineralization

This assay is used to visualize and quantify the deposition of calcium, a late marker of osteoblast differentiation and mineralization.

Cell Line: MC3T3-E1 pre-osteoblastic cell line.

Protocol:

-

Cell Culture and Treatment: Culture MC3T3-E1 cells in osteogenic induction medium with or without the test compound for an extended period (e.g., 14 or 21 days).[7]

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Staining: Stain the fixed cells with Alizarin Red S solution, which binds to calcium deposits.

-

Visualization: Observe the formation of red-orange mineralized nodules under a microscope.

-

Quantification (Optional): To quantify the mineralization, the stain can be eluted with a solution of cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.

Visualizations

The following diagrams illustrate a potential experimental workflow for the investigation of 6'-O-Cinnamoyl-8-epikingisidic acid and a hypothetical signaling pathway that may be modulated by this class of compounds.

Caption: Proposed workflow for the investigation of 6'-O-Cinnamoyl-8-epikingisidic acid.

Caption: Hypothesized modulation of the NF-κB signaling pathway by 6'-O-Cinnamoyl-8-epikingisidic acid.

Conclusion

6'-O-Cinnamoyl-8-epikingisidic acid represents an intriguing natural product with potential for further pharmacological investigation. While direct biological data is currently lacking, the known activities of other secoiridoids from Ligustrum lucidum provide a strong rationale for exploring its anti-inflammatory, antiviral, and osteogenic properties. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate the therapeutic potential of this compound. Further studies are warranted to elucidate the specific biological functions and mechanisms of action of 6'-O-Cinnamoyl-8-epikingisidic acid, which may lead to the development of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton [frontiersin.org]